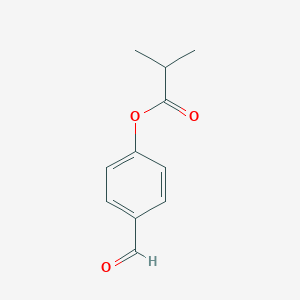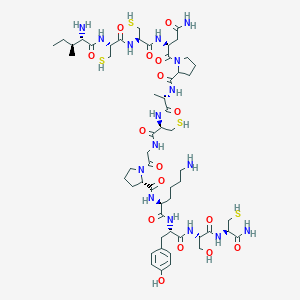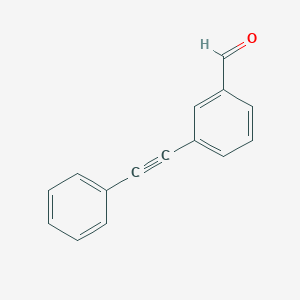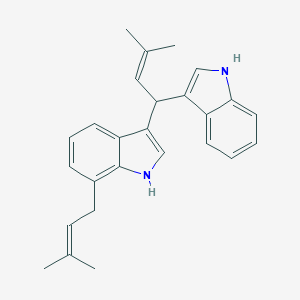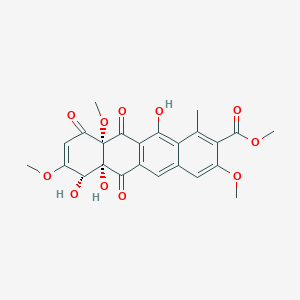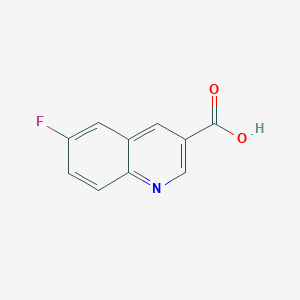
Ácido 6-fluoroquinolina-3-carboxílico
Descripción general
Descripción
6-Fluoroquinoline-3-carboxylic acid (6-FQCA) is an important organic compound that has found a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a melting point of 138-140 degrees Celsius. 6-FQCA has been used in the synthesis of various organic compounds, including drugs and other pharmaceuticals, as well as in the study of biochemical and physiological processes. In addition, 6-FQCA has been used in the study of its own mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Ácido 6-fluoroquinolina-3-carboxílico: es un precursor clave en la síntesis de antibióticos de fluoroquinolonas . Estos antibióticos son conocidos por su potente actividad antibacteriana, que se debe en gran medida a su capacidad para inhibir la ADN girasa bacteriana. Esta enzima es crucial para la replicación del ADN en las bacterias, y su inhibición detiene eficazmente el crecimiento bacteriano. Se ha demostrado que la introducción de un átomo de flúor en la posición 6 de la estructura del anillo de quinolina mejora significativamente las propiedades antimicrobianas de estos compuestos.
Síntesis de Fluoroquinolonas
El compuesto sirve como bloque de construcción en la síntesis de varias fluoroquinolonas . Los investigadores han desarrollado numerosos enfoques sintéticos para modificar el sistema de quinolona incorporando diferentes sustituyentes en el anillo de quinolina o mediante anulación, que es la formación de nuevos anillos. Estas modificaciones pueden conducir a nuevos compuestos con posibles aplicaciones terapéuticas.
Formación de Complejos Metálicos
This compound: puede formar complejos con metales, que tienen diversas aplicaciones en la investigación científica . Estos complejos metálicos se pueden utilizar en estudios relacionados con la comprensión de la interacción entre iones metálicos y moléculas orgánicas, lo cual es importante en campos como la química bioinorgánica y la ciencia de los materiales.
Modificaciones Estructurales para el Desarrollo de Fármacos
La modificación estructural del This compound permite el desarrollo de nuevos fármacos con perfiles farmacológicos mejorados . Al alterar la estructura de la quinolina, los investigadores pueden crear derivados con una potencia mejorada, toxicidad reducida y mejor farmacocinética, que son atributos esenciales para el desarrollo eficaz de fármacos.
Estudios de Actividad Biológica
Los derivados de fluoroquinolona sintetizados a partir del This compound se pueden estudiar para varios tipos de actividades biológicas . Esto incluye no solo propiedades antibacterianas, sino también posibles actividades antivirales, antifúngicas y anticancerígenas. Tales estudios contribuyen a la comprensión de las relaciones "estructura-actividad", que son fundamentales en la química medicinal.
Herramienta de Investigación en Descubrimiento Temprano
Sigma-Aldrich proporciona This compound a los investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos . Aunque no se recopilan datos analíticos para este producto, los investigadores lo utilizan para confirmar la identidad y la pureza del producto en las primeras etapas de la investigación química, lo cual es fundamental en el descubrimiento de nuevos compuestos y el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Target of Action
The primary targets of 6-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .
Mode of Action
6-Fluoroquinoline-3-carboxylic acid interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This specific mechanism of action allows fluoroquinolones to be effective against infectious diseases caused by strains resistant to many other classes of antibacterials .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption prevents the bacteria from reproducing and leads to their eventual death .
Pharmacokinetics
This characteristic contributes to their high antibacterial activity .
Result of Action
The result of the compound’s action is a high level of antibacterial activity and a wide spectrum of action, surpassing many antibiotics . By inhibiting bacterial DNA-gyrase, fluoroquinolones prevent bacteria reproduction, leading to a decrease in the bacterial population .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinolines have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588889 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116293-90-4 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 6-fluoroquinoline-3-carboxylic acid derivatives impact their antibacterial activity?
A1: The structure of 6-fluoroquinoline-3-carboxylic acid derivatives significantly influences their antibacterial activity. Research has shown that:
- Substitutions at the C-7 position: Incorporating piperazinyl (g), 3-aminopyrrolidinyl (a), 3-(aminomethyl)pyrrolidinyl (b), and alkylated 3-(aminomethyl)pyrrolidinyl (c-f) at the C-7 position of the quinolone ring system significantly impacted the in vitro activity against Gram-negative bacteria. The order of potency enhancement was a > b > g > c-f. []
- Substitutions at the C-8 position: Modifying the C-8 position with fluorine, chlorine, or replacing the benzene ring with a naphthyridine ring enhanced activity compared to an unsubstituted C-8 position. This enhancement followed the order: F > Cl > naphthyridine > H. Interestingly, introducing an amino or nitro group at C-8 decreased activity. []
Q2: What is the significance of the cyclopropyl group at the N-1 position in 6-fluoroquinoline-3-carboxylic acid derivatives?
A: The presence of a cyclopropyl group at the N-1 position plays a crucial role in the antibacterial activity of 6-fluoroquinoline-3-carboxylic acid derivatives. [, ] Studies show that compounds containing this moiety generally exhibit enhanced in vitro potency compared to those with an ethyl group at the N-1 position, particularly when combined with a 5-methyl substitution. [] This suggests a synergistic effect between the N-1 cyclopropyl group and the C-5 methyl substitution in enhancing antibacterial activity.
Q3: Are there any known intermediates in the synthesis of 6-fluoroquinoline-3-carboxylic acid derivatives that are particularly useful?
A: Yes, a key intermediate in the synthesis of potent antibacterial 6-fluoroquinoline-3-carboxylic acid derivatives is a 5-amino-1-cycloalkyl-1,4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acid derivative. [] This intermediate can be synthesized from a series of reactions starting with a malonic acid half ester and 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This intermediate is particularly versatile and can be further modified to introduce various substituents at different positions of the quinolone ring, ultimately leading to the creation of diverse and potent antibacterial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

